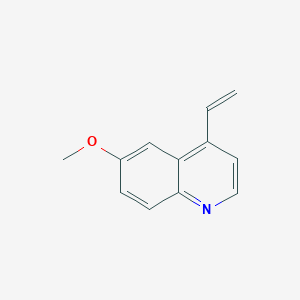

6-Methoxy-4-vinyl-quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

4-ethenyl-6-methoxyquinoline |

InChI |

InChI=1S/C12H11NO/c1-3-9-6-7-13-12-5-4-10(14-2)8-11(9)12/h3-8H,1H2,2H3 |

InChI Key |

MVEMUFQTFPQYSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 4 Vinyl Quinoline and Analogues

Strategies for Quinoline (B57606) Ring Construction

The fundamental step in synthesizing 6-methoxy-4-vinyl-quinoline is the construction of the quinoline ring system itself. This bicyclic heterocycle, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, can be assembled through several established synthetic routes. mdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency in creating complex molecules like quinolines from simple starting materials in a single step. rsc.org These reactions are advantageous due to their high atom economy, operational simplicity, and the ability to generate structural diversity. rsc.orgorganic-chemistry.org

A notable example is the three-component reaction involving anilines, aldehydes, and alkynes. chemrevlett.com This method can be catalyzed by various transition metals, including copper and iron salts, to produce 2,4-disubstituted quinolines. chemrevlett.comresearchgate.net For instance, a reaction between anilines, benzaldehydes, and terminal alkynes in the presence of copper chloride (CuCl) yields the corresponding 2,4-disubstituted quinolines. researchgate.net Ytterbium(III) triflate (Yb(OTf)₃) has also been used as a recyclable catalyst in an ionic liquid under microwave irradiation for the efficient synthesis of substituted quinolines from aldehydes, alkynes, and amines. organic-chemistry.org This approach offers short reaction times and high yields. organic-chemistry.org

Another MCR approach involves the reaction of anilines, aldehydes, and nitroalkanes catalyzed by iron(III) chloride (FeCl₃) to synthesize 2-arylquinolines. rsc.org Furthermore, a one-pot synthesis of 2,3,4-trialkylquinoline derivatives has been achieved through the reaction of anilines with alkyl vinyl ketones on a silica (B1680970) gel surface impregnated with indium(III) chloride under solvent-free microwave irradiation. jptcp.comresearchgate.net

Metal-Catalyzed Coupling Reactions

Metal-catalyzed coupling reactions are pivotal in modern organic synthesis and have been extensively applied to the formation of quinoline derivatives. These reactions often involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the heterocyclic ring.

Transition metals such as ruthenium, cobalt, copper, and silver have been employed in various catalytic cycles. mdpi.com For example, ruthenium pincer complexes have been used for the synthesis of quinolines via an acceptorless dehydrogenative coupling (ADC) of alcohols. rsc.org This method is environmentally benign, producing only hydrogen and water as byproducts. rsc.org

Copper-catalyzed three-component coupling of anilines, aldehydes, and terminal alkynes is a well-established method for synthesizing 2,4-disubstituted quinolines. chemrevlett.comresearchgate.net Similarly, iron-catalyzed A3-coupling reactions provide another efficient route to these compounds. chemrevlett.com The choice of catalyst can influence the reaction conditions and the scope of compatible functional groups.

Condensation Approaches Utilizing Anilines and Methyl Vinyl Ketone

Classic condensation reactions remain a cornerstone of quinoline synthesis. The Doebner-Miller reaction, a variation of the Skraup synthesis, utilizes the reaction of anilines with α,β-unsaturated carbonyl compounds, such as methyl vinyl ketone, to form quinolines. wikipedia.orgiipseries.org This reaction is typically catalyzed by strong acids like sulfuric or hydrochloric acid. iipseries.orgchemicalbook.com

A specific example involves the reaction of aniline (B41778) with methyl vinyl ketone in the presence of ferric chloride and anhydrous zinc chloride in acetic acid to produce 4-methyl-quinoline. google.com The Skraup-Doebner-Von Miller synthesis is a versatile method where anilines react with α,β-unsaturated carbonyl compounds to yield quinolines. wikipedia.org The mechanism of this reaction is complex and has been a subject of debate, with some studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

The Combes quinoline synthesis is another important condensation method that involves the reaction of anilines with β-diketones, catalyzed by an acid, to form substituted quinolines. wikipedia.orgslideshare.netminia.edu.eg

Introduction of Methoxy (B1213986) Functionalities on the Quinoline Core

The introduction of a methoxy group at the C-6 position of the quinoline ring is a key step in the synthesis of this compound. This is often achieved by starting with a correspondingly substituted aniline. For instance, p-anisidine (B42471) (4-methoxyaniline) can be used as the aniline component in various quinoline synthesis methods, such as the Skraup or Doebner-Miller reaction, to directly install the methoxy group at the desired position. evitachem.comgoogle.com

The presence and position of the methoxy group can influence the biological activity of the resulting quinoline derivative. mdpi.comorientjchem.org For example, in some contexts, a methoxy group at the C-6 position has been shown to be beneficial for certain pharmacological activities. mdpi.com

A patented method for synthesizing 6-methoxyquinoline (B18371) involves the Skraup synthesis using p-methoxyaniline, glycerol, p-methoxynitrobenzene, ferrous sulfate, and boric acid in the presence of concentrated sulfuric acid. google.com

Introduction of Vinyl Functionalities on the Quinoline Core

The final key structural feature of this compound is the vinyl group at the C-4 position. This group can be introduced through various synthetic transformations.

Olefination Strategies

Olefination reactions are a common and effective way to introduce a vinyl group. One of the most well-known olefination methods is the Wittig reaction. In the context of synthesizing quinine (B1679958), a related natural product containing a vinyl group, the installation of the vinyl group was achieved through alcohol oxidation followed by a Wittig olefination. udel.edu

Another strategy involves the C(sp³)–H functionalization of a precursor like 2-methylquinoline. An iron-catalyzed method has been developed for the synthesis of 2-vinylquinolines from 2-methylquinolines. rsc.org A catalyst-free approach for the synthesis of 2-vinylquinolines via a direct deamination reaction during a Mannich synthesis has also been reported, which produced 6-methoxy-2-vinylquinoline in good yield. rsc.org

Michael Addition Pathways for Vinyl Quinoline Derivatives

The vinyl group at the 4-position of the quinoline ring is susceptible to Michael addition reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. This pathway allows for the introduction of a wide range of substituents, leading to diverse molecular architectures.

Research has shown that the reaction of 2-chloro-3-formylquinolines with acetophenones and terminal acetylenes, co-catalyzed by palladium and copper, proceeds through a domino sequence involving an initial Aldol condensation followed by a Michael addition. semanticscholar.org This one-pot reaction, which utilizes triethylamine (B128534) as both a base and a solvent, provides a facile route to highly functionalized quinolines. semanticscholar.org The Michael addition step is crucial in forming the key intermediate that subsequently undergoes Sonogashira or Heck coupling to yield the final products. semanticscholar.org

Theoretical calculations have been employed to understand the mechanistic nuances of such reactions, sometimes revealing a preference for an aza-Michael reaction over a direct Michael addition. rsc.org In these cases, the aza-Michael adduct can eliminate water to form an imine, which then tautomerizes to an amine. Subsequent reactions of these intermediates lead to the final quinoline derivatives. rsc.org The use of catalysts like bismuth(III) triflate has been shown to facilitate these transformations under mild conditions. rsc.org

A plausible mechanism for the formation of substituted quinolines involves the Knoevenagel condensation of an appropriate aldehyde with an active methylene (B1212753) compound, followed by a Michael addition of an amine to the resulting intermediate. acs.org Subsequent intramolecular cyclization and tautomerization then lead to the desired quinoline product. rsc.org

| Reactants | Catalyst/Conditions | Product Type | Ref |

| 2-Chloro-3-formylquinolines, Acetophenones, Terminal Acetylenes | Pd/Cu, Triethylamine | Highly functionalized 1,5-diphenyl-3-(2-(2-phenylethynyl)quinolin-3-yl)pentane-1,5-diones | semanticscholar.org |

| Aryl amines, Styrene oxides, Aryl acetylenes | Molecular iodine | 2-Benzyl-4-arylquinolines | rsc.org |

| Aromatic aldehyde, Malononitrile, Aromatic amines | Water | 2-Amino-4-aryl-3-cyanoquinolines | acs.org |

| o-Bromobenzaldehyde, Active methylene nitriles | Copper | 2-Aminoquinolines and 2-Arylquinoline-3-carbonitriles | rsc.org |

Derivatization and Functionalization of the this compound Core

The this compound core, with its electron-donating methoxy group and reactive vinyl substituent, is amenable to a variety of derivatization reactions. These transformations allow for the fine-tuning of its electronic and steric properties, which is crucial for applications in drug discovery and materials science.

Nitration Reactions on Quinoline Rings

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the quinoline ring. The position of nitration is influenced by the existing substituents. The presence of a methoxy group at the 6-position generally directs electrophiles to the 5- and 7-positions.

For instance, the nitration of 6-methoxyquinoline using a mixture of nitric and sulfuric acids can lead to the formation of nitro derivatives. smolecule.com The regioselectivity of this reaction can be controlled by the reaction conditions. For example, using a propionic acid-nitric acid system has been shown to favor nitration at the C7 position of 6-methoxyquinoline with high regioselectivity. smolecule.com In some cases, nitration can occur at multiple positions. The nitration of a quinine derivative, which contains a 6-methoxyquinoline moiety, with sulfuric and nitric acid resulted in the formation of a dinitro derivative at the 2- and 5-positions of the quinoline ring. semanticscholar.orgresearchgate.net

The nitration of 4-chloro-7-fluoro-6-methoxyquinoline (B2815095) with nitric and sulfuric acid also yields the corresponding nitrated quinolines. biosynth.com Furthermore, the direct nitration of 6,8-dibromoquinoline (B11842131) has been shown to produce the 5-nitro derivative, which can serve as a precursor for amino derivatives. nih.gov

| Substrate | Reagents | Product | Ref |

| 6-Methoxyquinoline | Nitric acid/Sulfuric acid | Nitro-6-methoxyquinoline | smolecule.com |

| 6-Methoxyquinoline | Propionic acid/Nitric acid | 7-Nitro-6-methoxyquinoline | smolecule.com |

| Quinine (contains 6-methoxyquinoline) | Sulfuric acid/Nitric acid | (6-Methoxy-2,5-dinitro-quinolin-4-yl)-... | semanticscholar.orgresearchgate.net |

| 4-Chloro-7-fluoro-6-methoxyquinoline | Nitric acid/Sulfuric acid | Nitrated 4-chloro-7-fluoro-6-methoxyquinoline | biosynth.com |

| 5-Bromo-6-methoxyquinoline | Fuming nitric acid | 5-Bromo-6-methoxy-8-nitroquinoline | vulcanchem.com |

| 6,8-Dibromoquinoline | Nitric acid | 6,8-Dibromo-5-nitroquinoline | nih.gov |

Alkylation and Reductive Amination for Related Aminoquinolines

Alkylation and reductive amination are key strategies for modifying aminoquinoline derivatives, which are structurally related to this compound. These reactions are essential for building molecular complexity and are widely used in the synthesis of biologically active compounds.

Site-selective C5-H alkylation of 8-aminoquinolines has been achieved using various methods, including the use of para-quinone methides under metal-free conditions, affording products in high yields. rsc.orgresearchgate.net Transition metal catalysis, particularly with iron, has also been employed for the C5-alkylation of 8-aminoquinolines. researchgate.net Nickel-catalyzed C-H bond difluoroalkylation at the C5-position of 8-aminoquinoline (B160924) scaffolds has also been reported. acs.org Furthermore, Rh(III)-catalyzed C(7)-H alkylation of 8-aminoquinolines has been developed. nih.gov

Reductive amination provides a direct route to aminoquinolines. A tandem Povarov reaction, dihydroquinoline oxidation, and imine reduction has been reported for the synthesis of 6-aminoquinoline (B144246) derivatives. acs.orgacs.orgnih.gov This method allows for the creation of both symmetrical and unsymmetrical products. acs.orgacs.org Copper-catalyzed tandem reactions involving Knoevenagel condensation, reductive amination, and intramolecular cyclization have also been utilized to synthesize 2-aminoquinolines. rsc.org

Halogenation and Other Electrophilic/Nucleophilic Substitutions

Halogenation and other substitution reactions are fundamental for introducing diverse functional groups onto the quinoline ring system, further expanding its synthetic utility.

Halogenation: The direct bromination of 6-methoxyquinoline can be achieved using reagents like N-bromosuccinimide (NBS), leading to the formation of brominated derivatives. The regioselectivity of bromination can be influenced by the reaction conditions and the presence of other substituents. For example, the bromination of 6-methoxyquinoline in acetic acid has been reported to yield 5-bromo-6-methoxyquinoline. gelisim.edu.tr The use of molecular bromine can also lead to the selective bromination at various positions of the quinoline ring. gelisim.edu.tr The synthesis of 4-halogenated 3-fluoro-6-methoxyquinolines has been achieved through a multi-step route starting from 2,4-dichloro-3-fluoroquinoline. thieme-connect.comscelse.sg

Electrophilic Substitution: The quinoline ring is susceptible to electrophilic substitution. The methoxy group at the 6-position is an activating group and directs incoming electrophiles primarily to the 5- and 7-positions. Acid-catalyzed hydrogen exchange studies have provided insights into the reactivity of 6-methoxyquinoline towards electrophiles. rsc.org

Nucleophilic Substitution: The quinoline ring can also undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when a good leaving group is present. For instance, the chlorine atom in 4-chloroquinoline (B167314) derivatives can be displaced by nucleophiles. artsakhlib.am Similarly, the fluorine atoms in fluorinated quinolines can be replaced by nucleophiles. smolecule.com The bromine atom in 4-bromo-3-fluoro-6-methoxyquinoline (B8469070) is also susceptible to nucleophilic substitution. evitachem.com

| Substrate | Reagents/Reaction Type | Product | Ref |

| 6-Methoxyquinoline | N-Bromosuccinimide | Brominated 6-methoxyquinoline | |

| 6-Methoxyquinoline | Bromine/Acetic Acid | 5-Bromo-6-methoxyquinoline | gelisim.edu.tr |

| 2,4-Dichloro-3-fluoroquinoline | Multi-step synthesis | 4-Bromo-3-fluoro-6-methoxyquinoline | thieme-connect.com |

| 2-Methyl-4-chloro-6-methoxyquinoline | Sulfur nucleophiles | Substituted bis[4-(quinolin-4-yl)phenyl]sulfides | artsakhlib.am |

| 3,7-Difluoro-6-methoxyquinoline | Nucleophiles | Substituted 6-methoxyquinolines | smolecule.com |

Spectroscopic and Structural Characterization of 6 Methoxy 4 Vinyl Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-methoxy-4-vinyl-quinoline, both ¹H and ¹³C NMR would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986), vinyl, and aromatic protons. By analyzing the spectra of related compounds, such as its isomer 6-methoxy-2-vinylquinoline, a precise prediction of the chemical shifts (δ) and coupling constants (J) can be made. rsc.org The methoxy group protons would appear as a sharp singlet. The vinyl group would present a complex splitting pattern known as an AMX system, characterized by one proton on the carbon attached to the quinoline (B57606) ring (the α-proton) and two terminal protons (β-protons), each with unique chemical shifts and couplings (geminal, cis, and trans). The protons on the quinoline ring would appear in the aromatic region, with their shifts influenced by the electron-donating methoxy group and the vinyl substituent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show 12 distinct signals, corresponding to each unique carbon atom in the molecule. rsc.orgevitachem.com The chemical shifts would confirm the presence of the methoxy carbon, two vinyl carbons, and the ten carbons of the quinoline ring system. The specific chemical shifts provide insight into the electronic environment of each carbon atom. For instance, carbons bonded to the electronegative nitrogen and oxygen atoms would appear further downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous compounds, primarily 6-methoxy-2-vinylquinoline. rsc.org

| Atom Type | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |

|---|---|---|

| -OCH₃ | ~3.9 (s, 3H) | ~55.5 |

| Vinyl -CH= | ~7.0 (dd, 1H) | ~137.0 |

| Vinyl =CH₂ (trans) | ~6.2 (d, 1H) | ~118.0 |

| Vinyl =CH₂ (cis) | ~5.6 (d, 1H) | |

| Quinoline Aromatic | 7.0 - 8.5 (m) | 105.0 - 158.0 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, further confirming its identity. For this compound, with a molecular formula of C₁₂H₁₁NO, the expected exact molecular weight is 185.0841 g/mol . evitachem.com

In an electron ionization (EI) mass spectrum, the molecule would exhibit a prominent molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 185. The fragmentation pattern would be characteristic of the quinoline structure and its substituents. Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): A significant peak would be expected at m/z 170, resulting from the cleavage of the methoxy group.

Loss of formaldehyde (B43269) (CH₂O): A peak at m/z 155 could occur through the rearrangement and loss of formaldehyde from the methoxy group.

Loss of a hydrogen cyanide (HCN): Characteristic of the quinoline ring, a fragment at m/z 158 could be observed from the molecular ion.

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the parent ion and its major fragments, providing unequivocal proof of the molecular formula. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity | Analysis |

|---|---|---|

| 185 | [M]⁺• | Molecular Ion |

| 184 | [M-H]⁺ | Loss of a hydrogen radical |

| 170 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group |

| 155 | [M-CH₂O]⁺• | Loss of formaldehyde |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands for its aromatic system and its methoxy and vinyl substituents.

Based on data from 6-methoxyquinoline (B18371) and general IR correlation tables, the following key peaks are expected: nist.gov

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands in the 2850-3000 cm⁻¹ region from the methoxy group.

C=C Stretch (Aromatic & Vinyl): Medium to strong absorptions in the 1500-1640 cm⁻¹ region. The vinyl C=C stretch typically appears around 1640 cm⁻¹.

C-O Stretch (Methoxy): A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1230-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric).

=C-H Bend (Vinyl Out-of-Plane): Strong bands around 910 cm⁻¹ and 990 cm⁻¹ are definitive for a monosubstituted alkene (vinyl group). evitachem.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Currently, there are no published crystal structures for this compound in open-access databases. However, should a suitable single crystal of the compound be grown, X-ray diffraction analysis would reveal:

The planarity of the quinoline ring system.

The precise bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

The conformation of the vinyl group relative to the quinoline ring.

The intermolecular interactions, such as pi-stacking or hydrogen bonding, that govern the packing of molecules in the crystal lattice.

This information is invaluable for understanding the molecule's physical properties and its potential interactions in a biological or material science context.

Computational and Theoretical Investigations of 6 Methoxy 4 Vinyl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods model the behavior of electrons and nuclei to predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of quinoline (B57606) derivatives. scirp.org This method calculates the electronic structure of a molecule by modeling its electron density, offering a balance between accuracy and computational cost. DFT studies on related quinoline compounds provide a framework for understanding 6-Methoxy-4-vinyl-quinoline.

Theoretical studies on quinoline and its substituted forms, such as 4-carboxyl quinoline, have utilized DFT at the B3LYP/6-31G* level to determine key electronic properties. ijpras.comresearchgate.net A critical parameter derived from these calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. ijpras.comresearchgate.net A smaller energy gap generally implies higher reactivity. ijpras.comresearchgate.net For instance, calculations on various 4-substituted quinolines have shown that electron-withdrawing groups like carbonyl and carboxyl lead to a lower energy gap, suggesting increased reactivity compared to the parent quinoline. researchgate.net

DFT calculations also provide detailed information on the geometric structure, such as bond lengths and angles. ijpras.com These computed parameters can be compared with experimental data, where available, to validate the computational model. scirp.orgijpras.com The table below illustrates typical electronic properties calculated for a series of 4-substituted quinolines using DFT, which serves as a reference for predicting the behavior of this compound. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) |

| Quinoline | -6.02 | -1.11 | 4.91 |

| 4-Amino-quinoline | -5.68 | -1.01 | 4.67 |

| 4-Hydroxy-quinoline | -6.00 | -1.11 | 4.89 |

| 4-Methoxy-quinoline | -5.94 | -1.04 | 4.90 |

| 4-Carboxyl-quinoline | -6.47 | -2.22 | 4.25 |

| 4-Carbonyl-quinoline | -6.53 | -2.47 | 4.06 |

This table is based on data from a theoretical study on quinoline and its derivatives and is intended for illustrative purposes. researchgate.net

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular orbitals. researchgate.net

Studies on compounds structurally related to this compound, such as styrylquinoline monomers, have employed both HF and DFT methods to analyze their electronic and optical properties. researchgate.net These analyses reveal how substituent groups influence the molecular orbitals and the fundamental electronic gap. For example, the addition of a nitro group to a styrylquinoline was found to reduce the energy gap, indicating an alteration of the molecular orbital energies and an increase in reactivity. researchgate.net

Furthermore, advanced ab initio-based perturbation theories have been applied to quinoline to interpret its electronic spectra. consensus.app These calculations help in understanding the excitation energies and oscillator strengths of electronic transitions, providing a detailed picture of the molecular orbital landscape. consensus.app The analysis of frontier molecular orbitals (HOMO and LUMO) is particularly important, as their energies and spatial distributions govern the molecule's behavior in chemical reactions and its potential as an electronic material.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein.

The quinoline scaffold is present in many biologically active compounds, and molecular docking is frequently used to screen quinoline derivatives against various protein targets. nih.gov This in silico screening allows researchers to prioritize compounds for synthesis and experimental testing. For example, various quinoline derivatives have been docked against targets such as E. coli DNA gyraseB to assess their potential as antibacterial agents. nih.gov The docking process involves placing the ligand into the binding site of the protein and evaluating the fit using a scoring function.

Molecular docking not only ranks potential ligands but also predicts their binding affinities and the specific interactions that stabilize the ligand-protein complex. The docking score is an estimation of the binding free energy, with lower scores generally indicating a more favorable interaction.

Docking studies reveal crucial interaction modes, such as hydrogen bonds and π-π stacking, between the ligand and amino acid residues in the protein's active site. For instance, in a study of quinoline-3-carboxamide derivatives, docking analysis identified key hydrogen bonds and π-π stacking interactions with tyrosine or tryptophan residues within the active sites of various kinases. mdpi.com The table below summarizes hypothetical docking results, illustrating the type of data generated in such studies.

| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

| Kinase A | Compound X | -8.5 | Tyr23, Leu88, Val34 |

| Protease B | Compound Y | -9.2 | Asp102, His57, Ser195 |

| DNA Gyrase C | Compound Z | -7.9 | Arg76, Gly77, Thr165 |

This table is a generalized representation of molecular docking data and does not represent actual results for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a ligand and its complex with a protein over time.

MD simulations are performed on the best-docked ligand-protein complexes to assess their stability and the persistence of the interactions predicted by docking. mdpi.comnih.gov The simulation tracks the movements of atoms over a specific period, typically nanoseconds, providing insights into the flexibility of both the protein and the ligand. mdpi.comnih.govmdpi.com

Studies on various quinoline derivatives have used MD simulations to confirm the stability of their binding to targets like the SARS-CoV-2 Mpro enzyme and acetylcholinesterase. nih.govresearchgate.netnih.gov These simulations have revealed the conformational stability, residue flexibility, and compactness of the protein-ligand complexes, validating the initial docking results and providing a more detailed understanding of the binding dynamics. nih.govresearchgate.net For example, analysis of hydrogen bonding and solvent accessible surface area (SASA) during the simulation can confirm strong and stable interactions between the quinoline derivative and the protein target. nih.govresearchgate.net

Prediction of Molecular Descriptors and Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of QSAR allow for the prediction of key molecular descriptors that would be critical in such an analysis. These descriptors, calculated from the molecule's structure, quantify its physicochemical properties, which in turn are presumed to influence its biological activity.

For quinoline derivatives, a range of descriptors are typically employed to develop robust QSAR models. researchgate.netdergipark.org.tr These can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For this compound, the following descriptors would be considered essential for any QSAR study aimed at predicting its activity, for instance, as an antimicrobial or anticancer agent.

Quantum chemical descriptors have become increasingly important in QSAR due to their accuracy in characterizing the electronic properties of molecules. researchgate.net Descriptors such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) are fundamental. E-HOMO is related to the molecule's ability to donate electrons, while E-LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.gov

Other important descriptors include the octanol-water partition coefficient (LogP), which measures hydrophobicity, and molar refractivity (MR), which relates to the molecule's volume and polarizability. dergipark.org.tr The topological polar surface area (TPSA) is another key parameter, particularly for predicting cell permeability. mdpi.com

A hypothetical set of molecular descriptors for this compound, which would form the basis of a QSAR analysis, is presented below.

| Descriptor Category | Descriptor Name | Symbol | Predicted Relevance to Activity |

|---|---|---|---|

| Electronic | Energy of Highest Occupied Molecular Orbital | E-HOMO | Electron-donating capacity, potential for charge-transfer interactions. |

| Electronic | Energy of Lowest Unoccupied Molecular Orbital | E-LUMO | Electron-accepting capacity, susceptibility to nucleophilic attack. |

| Electronic | HOMO-LUMO Energy Gap | ΔE | Chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov |

| Electronic | Dipole Moment | μ | Polarity and strength of dipole-dipole interactions with a biological target. |

| Hydrophobic | Octanol-Water Partition Coefficient | LogP | Lipophilicity, influencing membrane permeability and absorption. mdpi.com |

| Steric/Topological | Molar Refractivity | MR | Molecular volume and polarizability, affecting binding to a receptor site. |

| Topological | Topological Polar Surface Area | TPSA | Predicts transport properties, such as intestinal absorption or blood-brain barrier penetration. mdpi.com |

In a typical QSAR study, these descriptors would be calculated for a series of analogues of this compound, and statistical methods like multiple linear regression would be used to build a model correlating these descriptors with observed biological activity. researchgate.net

Investigation of Non-Covalent Interactions and Supramolecular Assemblies (e.g., Ion-Pair Complexes)

The study of non-covalent interactions is fundamental to understanding how molecules like this compound recognize and interact with biological receptors or other molecules to form larger, functional supramolecular assemblies. mdpi.com These interactions, though weaker than covalent bonds, collectively govern the specificity and stability of molecular complexes. mdpi.com

While direct studies on supramolecular assemblies of this compound itself are limited, significant insights can be drawn from computational investigations of a closely related and structurally similar compound, quinine (B1679958). Quinine is chemically named (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol and contains the 6-methoxyquinoline (B18371) core. A study on an ion-pair complex formed between quinine and tetraphenylborate provides a detailed model for the types of non-covalent interactions the 6-methoxyquinoline moiety can engage in. nih.govmdpi.com

In this research, the formation of a stable ion-pair complex was investigated using both experimental and computational methods. nih.gov Theoretical calculations, specifically using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level, were performed to understand the stability and geometry of the complex. nih.gov The calculations revealed that the complex is stabilized by a significant negative complexation energy. nih.gov

The primary non-covalent interactions identified in the quinine-tetraphenylborate complex are crucial for its stability. These interactions are detailed below and are predictive of how the 6-methoxyquinoline portion of a molecule could behave in similar environments.

| Type of Interaction | Participating Groups | Description and Significance |

|---|---|---|

| Ionic Interaction | Quinuclidine Nitrogen (N+) and Boron (B-) | The primary driving force for the formation of the ion-pair complex. The positively charged nitrogen atom of the quinine moiety interacts strongly with the negatively charged boron atom of the tetraphenylborate. nih.gov |

| π-π Stacking | Quinoline ring and Phenyl rings of tetraphenylborate | Aromatic rings can stack on top of each other, contributing to the stability of the supramolecular assembly through delocalized π-electron interactions. |

| Hydrogen Bonding | Hydroxyl group of quinine and potential H-bond acceptors | Although not the primary interaction in the ion-pair complex, the potential for hydrogen bonding from the hydroxyl group in quinine is a key feature of its interaction profile. The 6-methoxyquinoline core itself lacks strong H-bond donors. |

| Van der Waals Forces | Entire molecular surfaces | These are ubiquitous, non-specific attractive forces that contribute to the overall cohesion and stability of the complex. mdpi.com |

The theoretical computations visualized the ionic interactions and confirmed that the geometry of the complex facilitates close contact between the interacting ions, which explains its stability. nih.gov The formation of such ion-pair complexes is vital for understanding receptor-bioactive molecule interactions and can be a strategy to modify the physicochemical properties of a parent compound. nih.gov These findings underscore the capability of the 6-methoxyquinoline scaffold to participate in a range of non-covalent interactions essential for forming stable supramolecular structures.

Chemical Reactivity and Mechanistic Studies Involving 6 Methoxy 4 Vinyl Quinoline

Reactions of the Vinyl Moiety

The exocyclic vinyl group at the 4-position is the most prominent site for addition reactions, acting as a Michael acceptor and a monomer for polymerization.

The vinyl group of 6-Methoxy-4-vinyl-quinoline is susceptible to conjugate addition by a variety of nucleophiles. This reactivity is analogous to that observed in other vinyl-substituted heterocyclic systems, such as vinylpurines and vinylpyrimidines, which readily act as Michael acceptors. scispace.comnih.gov The electron-withdrawing nature of the quinoline (B57606) ring activates the vinyl group, facilitating the attack of nucleophiles at the β-carbon.

A range of N-, O-, S-, and C-centered nucleophiles can participate in this 1,4-conjugate addition. nih.gov For instance, treatment with sodium salts of alcohols (alkoxides) and thiols (thiolates) is expected to result in a clean and efficient conversion to the corresponding ether and thioether adducts, respectively. scispace.com

The general mechanism involves the attack of the nucleophile on the terminal carbon of the vinyl group, leading to the formation of a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final addition product.

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile Type | Example Nucleophile | Expected Product Structure | Reaction Conditions |

|---|---|---|---|

| S-centered | Thiophenol (PhSH) | 6-Methoxy-4-(2-(phenylthio)ethyl)quinoline | Base catalysis (e.g., NaH) |

| O-centered | Methanol (CH₃OH) | 6-Methoxy-4-(2-methoxyethyl)quinoline | Acid or base catalysis |

| N-centered | Piperidine | 4-(2-(Piperidin-1-yl)ethyl)-6-methoxyquinoline | Typically neat or in a polar solvent |

| C-centered | Diethyl malonate | Diethyl 2-(2-(6-methoxyquinolin-4-yl)ethyl)malonate | Base catalysis (e.g., NaH) |

The vinyl group imparts the ability for this compound to act as a monomer in polymerization reactions. Its structure is comparable to other styrene-like monomers derived from natural products, such as 4-vinyl guaiacol (B22219) (2-methoxy-4-vinylphenol), which has been successfully polymerized. nih.govmdpi.commdpi.com

Radical polymerization is a feasible pathway for producing poly(this compound). The reaction can be initiated using standard radical initiators like 2,2′-azobis(2-methylpropionitrile) (AIBN) in a suitable solvent such as toluene. nih.govmdpi.com The polymerization proceeds via the typical steps of initiation, propagation, and termination, creating a polymer backbone with pendant 6-methoxyquinolinyl groups. The properties of the resulting polymer would be influenced by factors such as molecular weight and tacticity, which can be controlled by the polymerization conditions.

Table 2: Hypothetical Radical Polymerization Data

| Initiator | Solvent | Temperature (°C) | Expected Outcome |

|---|---|---|---|

| AIBN | Toluene | 70 | Homopolymer formation |

| Benzoyl Peroxide | Dioxane | 80 | Homopolymer formation |

Reactions of the Quinoline Core

The quinoline ring itself is an aromatic heterocyclic system that can undergo several characteristic reactions. The reactivity of the ring is influenced by the existing substituents. The methoxy (B1213986) group at position 6 is electron-donating, which tends to activate the benzene (B151609) portion of the ring system towards electrophilic substitution, while the nitrogen atom deactivates the pyridine (B92270) ring.

Reactions typical for the quinoline core include:

N-Alkylation: The nitrogen atom of the quinoline ring possesses a lone pair of electrons and can be alkylated by reacting with alkyl halides, forming a quaternary quinolinium salt. mdpi.com

Electrophilic Substitution: While the pyridine ring is deactivated, the benzene ring can undergo electrophilic substitution. The electron-donating 6-methoxy group would direct incoming electrophiles primarily to the ortho and para positions, namely C5 and C7.

Radical Substitution: Under specific conditions, such as treatment with N-iodosuccinimide, radical substitution can occur at the C3 position of the quinoline ring. mdpi.com

Reactivity of the Methoxy Group

The methoxy group is generally stable but can be cleaved under harsh conditions. The most common reaction involving an aryl methoxy group is ether cleavage, typically achieved by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with Lewis acids such as boron tribromide (BBr₃). This reaction would convert the 6-methoxy group into a 6-hydroxy group, yielding 4-vinylquinolin-6-ol.

In specific biological or biomimetic contexts, methoxy groups on quinoline rings can be involved in nucleophilic displacement reactions. For example, studies on related 4-O-aryl quinoline derivatives have shown that groups attached to the quinoline core can be displaced by potent nucleophiles like glutathione. researchgate.net While this is not a direct reaction of the methoxy group itself, it highlights the potential for nucleophilic attack on the quinoline ring, which can be influenced by the electronic effects of substituents like the methoxy group.

Kinetic and Mechanistic Investigations of this compound Transformations

Detailed kinetic and mechanistic studies specifically on this compound are not widely documented. However, the mechanisms of its principal reactions can be inferred from extensive research on analogous systems.

Mechanism of Nucleophilic Addition: The conjugate addition to the vinyl group follows a Michael-type reaction mechanism. scispace.combham.ac.uk The reaction is initiated by the attack of a nucleophile on the β-carbon of the vinyl group. This step is typically the rate-determining step. The resulting intermediate is a resonance-stabilized enolate or carbanion, with the negative charge delocalized into the quinoline ring system. This intermediate is then rapidly protonated by a proton source (such as the solvent or a conjugate acid) to give the final product. The reaction can be catalyzed by either acids or bases, which serve to activate the substrate or enhance the nucleophilicity of the attacking species, respectively.

Mechanism of Radical Polymerization: The polymerization of the vinyl moiety is expected to proceed via a free-radical chain-growth mechanism. nih.govmdpi.com

Initiation: A radical initiator (e.g., AIBN) thermally decomposes to form primary radicals. A primary radical then adds to the vinyl group of a monomer molecule to form a monomer radical.

Propagation: The newly formed monomer radical adds to the vinyl group of another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the chain length.

Termination: The growth of a polymer chain is terminated when two growing radical chains combine (combination) or when one radical abstracts a hydrogen atom from another (disproportionation).

The kinetics of such polymerizations are typically studied by monitoring monomer conversion over time, often using techniques like ¹H-NMR. mdpi.com

Advanced Research Applications and Methodological Contributions

Exploration as a Scaffold for Organic Synthesis

The inherent reactivity and structural framework of 6-Methoxy-4-vinyl-quinoline make it a valuable building block in the synthesis of more complex molecules. Its methoxy (B1213986) and vinyl groups offer specific sites for functionalization, allowing chemists to elaborate the core structure into a variety of derivatives for diverse applications.

Intermediate in the Synthesis of Complex Heterocycles

The 6-methoxyquinoline (B18371) core is a foundational element in the construction of elaborate heterocyclic systems. Research has demonstrated its utility in synthesizing multi-substituted quinoline (B57606) derivatives, which are themselves of interest as pharmacologically active agents. For instance, the Doebner reaction, a classic method for quinoline synthesis, has been employed to prepare 6-methoxy-2-arylquinoline-4-carboxylic acids. nih.gov This one-pot reaction involves the condensation of an aniline (B41778) (p-anisidine, which provides the 6-methoxy group), a benzaldehyde, and pyruvic acid. nih.gov

These resulting carboxylic acids can be further modified, such as through esterification or reduction of the carboxylic acid to an alcohol, to create a library of complex molecules. nih.gov This highlights the role of the 6-methoxyquinoline scaffold not just as a final product but as a crucial intermediate on the path to novel molecular architectures. The yields of these subsequent reactions demonstrate the robustness of the scaffold for further synthetic transformations. nih.gov

| Derivative Name | Starting Material | Reaction | Yield (%) |

| 6-methoxy-2-phenylquinoline-4-carboxylic acid | p-anisidine (B42471), benzaldehyde, pyruvic acid | Doebner reaction | 23 |

| Methyl 6-methoxy-2-phenylquinoline-4-carboxylate | 6-methoxy-2-phenylquinoline-4-carboxylic acid | Esterification | 98 |

| (6-methoxy-2-phenylquinolin-4-yl) methanol | 6-methoxy-2-phenylquinoline-4-carboxylic acid | Reduction | 47 |

This table showcases the utility of the 6-methoxyquinoline scaffold as an intermediate in the synthesis of more complex heterocyclic derivatives and the typical yields for subsequent transformations. Data sourced from nih.gov.

Precursor for Advanced Organic Materials

Quinoline derivatives have been extensively investigated for their applications in materials science, particularly in the field of organic electronics. researchgate.netnih.gov Methoxy-substituted quinolines have been prepared as intermediates in the synthesis of aluminium(III) quinolinolate complexes. nih.gov These complexes are prized for their semiconductor properties and are used as electron-transport layer materials in the fabrication of organic light-emitting devices (OLEDs). nih.gov The electronic properties of the quinoline ligand are crucial for the performance of the final device, and substituents like the methoxy group can modulate these properties. While specific studies on this compound for this purpose are emerging, the established use of its isomers underscores the potential of this class of compounds as precursors for high-performance organic materials. nih.gov

Contributions to Green Chemistry Methodologies in Quinoline Synthesis

Traditional methods for synthesizing quinolines, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions, including high temperatures and the use of hazardous reagents and solvents like sulfuric acid. ijpsjournal.comresearchgate.net These factors contribute to a significant environmental impact and pose challenges for industrial-scale production. researchgate.net

In response, the principles of green chemistry have driven the development of more sustainable and efficient synthetic protocols. researchgate.netijpsjournal.com Modern approaches to quinoline synthesis focus on minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.netnih.gov Key advancements include:

Microwave-Assisted Synthesis: Using microwave irradiation as an alternative energy source can dramatically reduce reaction times and often improve yields. researchgate.net Aromatization steps in the synthesis of related 6-methoxy-diarylquinolines have been achieved using a microwave-assisted reaction with a green oxidative system (I2-DMSO). mdpi.com

Nanocatalyzed Reactions: The use of nanocatalysts offers high efficiency, selectivity, and the potential for catalyst recovery and reuse. nih.gov For example, Fe3O4 nanoparticles have been used to catalyze the synthesis of quinoline derivatives under ultrasonic irradiation. nih.gov

Solvent-Free and Aqueous Conditions: Conducting reactions without a solvent or in water minimizes the use and disposal of volatile organic compounds (VOCs). researchgate.netnih.gov Several one-pot, solvent-free syntheses of quinoline derivatives have been developed, offering high yields in short reaction times. nih.gov

These green methodologies are applicable to the synthesis of a wide range of quinoline derivatives, including this compound, paving the way for more environmentally benign production of this valuable compound. ijpsjournal.comresearchgate.net

Development of In Silico Drug Discovery Leads

Computer-aided drug design, or in silico modeling, has become an indispensable tool for accelerating the discovery of new therapeutic agents. researchgate.net This approach allows researchers to screen vast libraries of virtual compounds against biological targets, predicting their binding affinity and pharmacological properties before undertaking costly and time-consuming laboratory synthesis. researchgate.netmdpi.com

Vinylquinoline derivatives, including this compound, have been identified as promising leads in such in silico studies. researchgate.netresearchgate.net In one notable study, a series of vinylquinolines were evaluated as potential inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. researchgate.net Molecular docking simulations were used to predict how these compounds would bind to the active site of the enzyme. The results indicated that this compound possesses a favorable docking score, comparable to the standard drug Metformin, suggesting its potential as an anti-diabetic lead. researchgate.net

| Compound Name | Target Protein | Docking Score (kcal/mol) |

| 6-Methoxy-4-vinylquinoline | DPP-IV | -151.44 |

| 5-Vinylquinoline | DPP-IV | -142.65 |

| 8-Chloro-5-vinylquinoline | DPP-IV | -162.85 |

This table presents the predicted binding affinities (docking scores) of selected vinylquinoline derivatives against the anti-diabetic target DPP-IV, as determined by in silico molecular docking studies. Data sourced from researchgate.net.

Beyond diabetes, other 6-methoxyquinoline scaffolds have been investigated in silico as inhibitors of P-glycoprotein (P-gp) to overcome multidrug resistance in cancer and as potential DNA gyrase inhibitors for developing new antibacterial agents. nih.govnih.gov These computational studies are crucial for prioritizing candidates for synthesis and biological evaluation, streamlining the drug discovery pipeline. mdpi.com

Probes for Chemical Sensing and Recognition

The quinoline ring system is inherently fluorescent, a property that makes its derivatives attractive for use as molecular probes and sensors. researchgate.netdocumentsdelivered.com These probes are designed to exhibit a change in their fluorescent properties—such as intensity or wavelength—upon binding to a specific analyte, allowing for its detection and quantification. documentsdelivered.com

Researchers have developed quinoline-based fluorescent probes for various analytes. For example, a probe utilizing a quinoline fluorophore was designed for the highly sensitive and selective detection of formaldehyde (B43269). documentsdelivered.com In this system, the quinoline derivative reacts with formaldehyde, causing a significant (223-fold) enhancement in its fluorescence, enabling detection of the analyte. documentsdelivered.com The probe demonstrated a large Stokes shift (140 nm), which is advantageous for sensing applications as it minimizes interference between the excitation and emission signals. documentsdelivered.com While this specific probe was not this compound, it exemplifies the functional principle and highlights the potential of the broader quinoline scaffold in the development of advanced chemical sensors for environmental and biological monitoring. researchgate.net

Design of Novel Functional Materials

The design of novel functional materials is a rapidly advancing field that seeks to create substances with specific, tailored properties for technological applications. As mentioned previously, one of the most promising areas for quinoline derivatives is in organic electronics, particularly OLEDs. nih.gov

The function of an OLED relies on a series of thin organic layers, each with a specific role, such as injecting, transporting, and emitting charge carriers (electrons and holes). Methoxy-substituted quinolines serve as key precursors for metal complexes (e.g., aluminium(III) quinolinolates) that function as the electron-transport and emissive layers. nih.gov The chemical structure of the quinoline ligand directly influences the material's thermal stability, electron mobility, and emission color. The ability to modify the quinoline scaffold with groups like methoxy and vinyl allows for the fine-tuning of these properties, enabling the rational design of new materials for more efficient and durable displays and lighting. researchgate.net The ongoing research into quinoline derivatives continues to open new avenues for their use in functional materials beyond OLEDs, including chemosensors and other advanced electronic devices. researchgate.net

Mechanistic Insights into Biological Interactions via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms through which chemical compounds interact with biological systems at a molecular level. While specific in silico studies focusing exclusively on this compound are not extensively detailed in publicly available research, the broader class of quinoline derivatives has been the subject of numerous computational investigations. These studies offer a framework for understanding how this compound might interact with biological targets and for predicting its physicochemical and pharmacokinetic properties. Methodologies such as molecular docking, Density Functional Theory (DFT), and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are commonly employed to gain these mechanistic insights.

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, docking studies have been instrumental in identifying potential biological targets and explaining observed activities. For instance, various quinoline compounds have been docked against enzymes like DNA gyrase and topoisomerase II to explore their potential as antibacterial and anticancer agents. nih.govnih.gov These simulations can reveal crucial intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoline scaffold and the amino acid residues in the active site of the protein. A recent in silico study explored the anti-diabetic potential of 25 vinylquinoline derivatives by docking them against Dipeptidyl Peptidase (DPP IV), revealing that these compounds could possess significant inhibitory activity. researchgate.net Similarly, computational analyses of quinine (B1679958), a complex alkaloid containing the 6-methoxyquinoline moiety, have been performed to understand its interaction with targets like the Angiotensin-Converting Enzyme 2 (ACE2) receptor. japer.in Such studies provide a basis for hypothesizing how the methoxy and vinyl groups of this compound might influence its binding affinity and specificity to various protein targets.

Density Functional Theory (DFT) is another powerful computational method applied to quinoline derivatives to analyze their electronic structure and reactivity. DFT calculations can determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. mdpi.com For example, a computational study on a quinine-tetraphenylborate complex utilized DFT to analyze the ionic interactions and stability of the complex. mdpi.com These theoretical calculations help in understanding the intrinsic properties of the molecule that govern its biological interactions.

Furthermore, in silico prediction of ADME properties is a critical step in early-stage drug discovery. Computational tools are used to estimate a compound's drug-likeness based on physicochemical properties like molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's rule of five. nih.gov Studies on novel quinoline derivatives frequently include these predictions to assess their potential as orally bioavailable drugs. nih.gov These computational models can predict whether a compound like this compound is likely to have good intestinal absorption or blood-brain barrier penetration, guiding further experimental work.

The table below summarizes the common computational approaches used for quinoline derivatives and the insights they provide, which can be extrapolated to understand the potential biological interactions of this compound.

| Computational Method | Insight Provided | Biological Context/Target Example (from related compounds) |

| Molecular Docking | Predicts binding affinity, orientation, and key intermolecular interactions (e.g., H-bonds, hydrophobic contacts). | DNA Gyrase, Topoisomerase II, Dipeptidyl Peptidase (DPP IV), Angiotensin-Converting Enzyme 2 (ACE2). nih.govnih.govresearchgate.netjaper.in |

| Density Functional Theory (DFT) | Determines electronic properties, molecular stability, and reactivity (e.g., HOMO-LUMO energy gap). | Analysis of molecular stability and charge distribution in quinoline-based complexes. mdpi.com |

| ADME/T Predictions | Estimates pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity. Assesses "drug-likeness". | Evaluation of novel fluoroquinolines for compliance with Lipinski's rule of five and predicted oral bioavailability. nih.gov |

Q & A

Q. What synthetic methodologies are recommended for 6-Methoxy-4-vinyl-quinoline, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of quinoline derivatives often employs classical protocols such as the Pfitzinger reaction (condensation of isatin with ketones in alkaline media) or Skraup synthesis (cyclization using glycerol and sulfuric acid). For this compound, a modified Pfitzinger approach could introduce the vinyl group via a ketone precursor. Optimization involves adjusting reaction time, temperature (e.g., 80–120°C), and catalyst choice (e.g., sodium acetate or triethylamine). Continuous flow reactors may enhance scalability and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use NMR spectroscopy (¹H/¹³C) to confirm substituent positions and vinyl group geometry. High-resolution mass spectrometry (HRMS) validates molecular weight (expected: ~199.2 g/mol). Purity (>99%) can be assessed via HPLC (C18 column, methanol/water mobile phase) or GC-MS . Cross-validate melting points (if crystalline) against literature values (e.g., related 6-Methoxyquinoline derivatives melt at 18–20°C) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Follow GHS guidelines : Use PPE (gloves, goggles), avoid inhalation/contact (irritant per ), and work in a fume hood. Store at 2–8°C in airtight containers. Emergency procedures should include eye rinsing (15+ minutes with water) and spill management using inert absorbents .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from assay variability (cell lines, concentrations). Use dose-response curves to establish IC₅₀ values and validate findings across multiple models (e.g., bacterial strains or cancer cell lines). Control for compound stability (e.g., pH sensitivity) and purity (>99% via HPLC). Cross-reference with structurally similar compounds like 4-hydroxy-6-methoxy-2-propylquinoline, which shows anticancer potential .

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy with ethoxy or vinyl with ethyl). Test bioactivity in parallel and use multivariate regression analysis to correlate structural features (e.g., logP, steric bulk) with activity. Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding modes to targets like topoisomerases or kinases .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron distribution at the vinyl group to predict regioselectivity in reactions (e.g., electrophilic addition).Transition state analysis identifies energy barriers for cyclization steps. Validate predictions with small-scale experiments and compare kinetics (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.